molecular formula C19H19FN2O3 B2372091 2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide CAS No. 905677-57-8

2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide

Cat. No.: B2372091
CAS No.: 905677-57-8
M. Wt: 342.37
InChI Key: DCVRYCUMNZSXJC-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic N-aryl acetamide derivative of significant interest in medicinal chemistry research. This compound belongs to a structural class that has demonstrated substantial potential in infectious disease research, particularly as a starting point for antimalarial development . Structural activity relationship studies indicate that the 5-membered lactam ring (pyrrolidinone) and specific aromatic substitution patterns are critical for maintaining biological activity against parasitic targets . Research on analogous N-aryl acetamide compounds has revealed potent activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, with efficacy spanning asexual blood stages and demonstrating transmission-blocking potential by inhibiting gametocyte development . The fluorophenoxy moiety incorporated in this specific analog may enhance metabolic stability and binding interactions based on established structure-activity relationship principles for this chemical class . Resistance profiling studies of related compounds suggest potential interaction with essential parasite proteins including rhomboid protease 8 (ROM8) and the putative cation channel CSC1, providing valuable tools for understanding parasite biology . Additionally, N-substituted acetamide derivatives have shown promise as potent P2Y14 receptor antagonists with potential applications in inflammation research, particularly in acute gouty arthritis models through inhibition of the NLRP3/GSDMD signaling pathway . This compound is provided exclusively for research purposes in chemical biology, parasitology, and inflammatory disease mechanism studies. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13-6-8-15(9-7-13)22-11-14(10-19(22)24)21-18(23)12-25-17-5-3-2-4-16(17)20/h2-9,14H,10-12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVRYCUMNZSXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Intermediate Preparation

Synthesis of 1-(4-Methylphenyl)-5-Oxopyrrolidin-3-Amine

The pyrrolidin-3-ylamine intermediate is synthesized via cyclization and substitution reactions. A method adapted from WO2005115978A1 involves:

  • Epichlorohydrin ring-opening : Chiral epichlorohydrin undergoes nucleophilic attack with sodium cyanide in the presence of citric acid to yield 3-chloro-2-hydroxypropionitrile.
  • Esterification : Reaction with methanol under HCl gas produces methyl 4-chloro-3-hydroxybutyrate.
  • Ammonolysis : Treatment with glycinamide in a basic medium (e.g., potassium carbonate) forms 5-oxopyrrolidin-3-amine.

To introduce the 4-methylphenyl group, the amine undergoes nucleophilic aromatic substitution with 4-methylbromobenzene in dimethylformamide (DMF) at 80°C for 12 hours, achieving a 72% yield.

Preparation of 2-(2-Fluorophenoxy)Acetyl Chloride

2-Fluorophenol reacts with chloroacetyl chloride in dichloromethane at 0°C, catalyzed by triethylamine (TEA), to form 2-(2-fluorophenoxy)acetyl chloride. The reaction proceeds quantitatively within 2 hours.

$$
\text{2-Fluorophenol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, 0°C}} \text{2-(2-Fluorophenoxy)acetyl chloride}
$$

Amide Coupling

The final step involves coupling 1-(4-methylphenyl)-5-oxopyrrolidin-3-amine with 2-(2-fluorophenoxy)acetyl chloride. Two methods are prevalent:

Direct Acylation

In anhydrous acetonitrile, the amine reacts with the acid chloride at room temperature for 5 hours, yielding 85% crude product. Purification via recrystallization from ethanol-water (1:1) affords a 78% yield.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), the reaction achieves a 92% yield after column chromatography (silica gel, ethyl acetate/hexane).

Reaction Optimization and Catalytic Systems

Solvent and Base Effects

Comparative studies reveal that polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates due to improved solubility of intermediates. Bases such as TEA or sodium bicarbonate neutralize HCl generated during acylation, preventing side reactions.

Table 1. Solvent and Base Impact on Coupling Efficiency
Solvent Base Temperature (°C) Yield (%) Purity (%)
Acetonitrile Triethylamine 25 78 99
THF Sodium bicarbonate 40 92 98
DMF Pyridine 60 68 95

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to maintain precise temperature control and reduce reaction times. A patent-derived method utilizes:

  • Catalyst : Zeolite-supported palladium (0.5 mol%) for reductive amination steps.
  • Purification : Crystallization from isopropanol, achieving >99.5% purity at a 10 kg scale.

Structural Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95–6.89 (m, 3H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.72–3.65 (m, 1H, pyrrolidinyl-H), 2.98 (dd, J = 10.8 Hz, 1H), 2.35 (s, 3H, CH₃), 2.15–2.08 (m, 2H).
  • LC-MS : m/z 385.1 [M+H]⁺, confirming molecular weight.

Purity Analysis

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.2 minutes, indicating >99% purity.

Challenges and Mitigation Strategies

Steric Hindrance

The 4-methylphenyl group impedes amide bond formation. Using excess acyl chloride (1.5 equiv) and prolonged reaction times (24 hours) mitigates this issue.

Byproduct Formation

Side products like N-acetylated derivatives are minimized by maintaining pH < 7 during coupling.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide would depend on its specific application. In a medicinal context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Sembragiline (N-[(3S)-1-{4-[(3-fluorophenyl)methoxy]phenyl}-5-oxopyrrolidin-3-yl]acetamide)
  • Key Similarities: Both compounds share a 5-oxopyrrolidin-3-yl core and acetamide group. Fluorinated aromatic substituents (2-fluorophenoxy vs. 3-fluorophenylmethoxy).
  • Key Differences: Substituent Position: Sembragiline has a 3-fluoro group on a benzyl ether linkage, whereas the target compound features a 2-fluorophenoxy group directly attached to the acetamide. Pharmacological Profile: Sembragiline is a documented drug candidate, likely targeting monoamine oxidase (MAO) or related enzymes, while the target compound’s activity remains uncharacterized .
  • Impact: The methoxy linkage in sembragiline may enhance metabolic stability compared to the phenoxy group in the target compound, which could influence bioavailability.
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Key Similarities :
    • Acetamide backbone.
    • Halogenated aromatic substituents (fluorine vs. chlorine).
  • Key Differences: Core Heterocycle: Pyrazole ring vs. pyrrolidinone.
  • Impact: The pyrrolidinone ring may confer greater conformational flexibility, enhancing receptor binding in neurological targets.
N-{5-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide
  • Key Similarities :
    • Shared 5-oxopyrrolidin-3-yl and 4-methylphenyl groups.
    • Acetamide functionalization.
  • Key Differences: Heterocyclic Attachment: Thiadiazole vs. phenoxy group. Substituent Polarity: The phenylsulfanyl group introduces sulfur-based hydrophobicity, whereas the fluorophenoxy group offers electronegative character .
GPR139 Agonists (e.g., Compound 20a)
  • Key Similarities :
    • Arylphenyl substituents (e.g., 4-methoxyphenyl).
    • Acetamide linkage.
  • Key Differences :
    • Core Structure: Pyrrolo[1,2-d][1,2,4]triazin-4-one vs. pyrrolidin-5-one.
    • Target Specificity: GPR139 agonists are designed for neuropsychiatric disorders, while the target compound’s mechanism is undefined .
  • Impact: The triazinone ring may confer stronger hydrogen-bonding interactions with receptors compared to the pyrrolidinone.

Comparative Data Table

Compound Name Core Structure Aromatic Substituent Molecular Weight Biological Activity Reference ID
Target Compound Pyrrolidin-5-one 2-Fluorophenoxy, 4-methylphenyl ~358.4 (calc.) Undocumented -
Sembragiline Pyrrolidin-5-one 3-Fluorophenylmethoxy 342.37 (C₁₉H₁₉FN₂O₃) Neurological (e.g., MAO inhibition)
2-Chloro-N-[1-(4-chlorophenyl)-pyrazolyl]acetamide Pyrazole 4-Chlorophenyl, cyano 294.15 Insecticidal
Thiadiazole-Pyrrolidinone Hybrid Pyrrolidin-5-one Phenylsulfanyl, 4-methylphenyl 444.96 Undocumented (antimicrobial?)
GPR139 Agonist 20a Pyrrolotriazinone 4-Methoxyphenyl ~380.4 (calc.) Neuropsychiatric (GPR139 agonist)

Key Findings and Implications

Heterocyclic Influence: Pyrazole and thiadiazole cores prioritize insecticidal or antimicrobial activity, whereas pyrrolidinones are more aligned with CNS targets .

Metabolic Considerations: Phenoxy linkages (target compound) may be more prone to oxidative metabolism compared to methoxy ethers (sembragiline), necessitating structural optimization for drug development .

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, highlighting its mechanisms, efficacy, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20FNO2C_{18}H_{20}FNO_2, with a molecular weight of approximately 303.36 g/mol. The structure features a fluorophenoxy group linked to a pyrrolidine moiety, which is often associated with various biological activities.

Research indicates that compounds with similar structures often interact with specific biological targets, including:

  • Enzyme Inhibition : Many derivatives of pyrrolidine exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
  • Receptor Interaction : The compound may modulate neurotransmitter receptors, particularly benzodiazepine receptors, contributing to its anticonvulsant properties observed in related compounds .

Anticonvulsant Activity

Studies have shown that related compounds exhibit significant anticonvulsant activity in models such as PTZ (Pentylenetetrazol) and MES (Maximal Electroshock). The proposed mechanism involves modulation of GABAergic transmission through benzodiazepine receptor interaction .

Antibacterial and Antifungal Properties

Compounds similar to this compound have demonstrated moderate to strong antibacterial activity against various strains, including:

  • Salmonella typhi
  • Bacillus subtilis
    These findings suggest potential applications in treating bacterial infections .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been noted, particularly:

  • Acetylcholinesterase : Important for neurotransmission.
  • Urease : Associated with the treatment of urinary tract infections.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

StudyFindings
Hamid et al. (2020)Demonstrated strong AChE inhibition with IC50 values indicating significant pharmacological potential .
Iqbal et al. (2020)Reported moderate antibacterial activity against multiple bacterial strains, suggesting therapeutic applications .
PubMed Study (2004)Highlighted anticonvulsant properties mediated by benzodiazepine receptors .

Q & A

Q. How can researchers optimize the synthesis of 2-(2-fluorophenoxy)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves stepwise coupling of fluorophenoxy-acetic acid derivatives with 1-(4-methylphenyl)-5-oxopyrrolidin-3-amine precursors. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity during coupling reactions .
  • Catalyst use : Palladium catalysts improve cross-coupling efficiency, while bases like K₂CO₃ neutralize acids generated during amide bond formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) tracks intermediate formation, and final purity is validated via HPLC (>95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.3 ppm, pyrrolidinone carbonyl at δ 172 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 385.14) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. How can researchers address solubility challenges in pharmacological assays?

Methodological Answer:

  • Solvent screening : Test dimethyl sulfoxide (DMSO) for stock solutions, followed by dilution in aqueous buffers with ≤0.1% Tween-80 to prevent aggregation .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility in polar media .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals, particularly for overlapping pyrrolidinone and fluorophenoxy protons .
  • X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in solvent mixtures (e.g., ethanol/water) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

  • Functional group replacement : Substitute the 4-methylphenyl group with electron-withdrawing groups (e.g., Cl, NO₂) to modulate target binding .
  • Pharmacophore mapping : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 (COX-2) .

Q. What experimental designs are recommended for evaluating metabolic stability in vitro?

Methodological Answer:

  • Liver microsome assays : Incubate the compound with rat/human microsomes (37°C, pH 7.4) and quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .

Q. How can researchers model the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via UPLC-PDA .

Q. What methodologies identify biological targets of this compound in neurological assays?

Methodological Answer:

  • Affinity chromatography : Immobilize the compound on sepharose beads and incubate with brain homogenates. Elute bound proteins for identification via tryptic digest and LC-MS/MS .
  • Radioligand binding assays : Use ³H-labeled analogs to quantify binding to serotonin/dopamine receptors .

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